

Enzyme kinetics of trans-2-enoyl-CoA reductase with (2E,9Z)-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2E,9Z)-Hexadecadienoyl-CoA

Cat. No.: B15551811

[Get Quote](#)

A Comparative Guide to the Enzyme Kinetics of Trans-2-enoyl-CoA Reductase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme kinetics of trans-2-enoyl-CoA reductase, with a focus on its activity with various substrates. Due to the limited availability of direct kinetic data for **(2E,9Z)-Hexadecadienoyl-CoA**, this document presents a comparison with alternative acyl-CoA substrates of varying chain lengths. This information is crucial for understanding the enzyme's substrate specificity and its role in fatty acid metabolism, which can inform research and drug development efforts targeting this enzyme.

Performance Comparison: Kinetic Parameters of Trans-2-enoyl-CoA Reductase

The kinetic parameters of trans-2-enoyl-CoA reductase have been characterized in several organisms, revealing a preference for specific substrate chain lengths and cofactors. The following table summarizes the available kinetic data for the enzyme from different sources, showcasing its activity with a range of trans-2-enoyl-CoA substrates.

Substrate	Enzyme Source	Km (μ M)	Vmax (nmol/min/mg protein)	Cofactor	Reference
Crotonyl-CoA (C4:1)	Rat Hepatic Microsomes	19 - 20	65	NADPH	[1]
trans-2-Hexenoyl-CoA (C6:1)	Rat Hepatic Microsomes	0.5	65	NADPH	[1] [2]
trans-2-Octenoyl-CoA (C8:1)	Rat Hepatic Microsomes	125	-	NADPH	[1]
trans-2-Decenoyl-CoA (C10:1)	Rat Hepatic Microsomes	-	-	NADPH	[1]
trans-2-Hexadecenoyl-CoA (C16:1)	Rat Hepatic Microsomes	1.0	55	NAD(P)H	[1] [2]
Crotonyl-CoA (C4:1)	Euglena gracilis	68	-	NADH	[3]
trans-2-Hexenoyl-CoA (C6:1)	Euglena gracilis	91	-	NADH	[3]
Crotonyl-CoA (C4:1)	Treponema denticola	2.7	43,000 (specific activity)	NADH	[4]

Note: Vmax values are reported as specific activities where indicated. The data from rat hepatic microsomes suggests the presence of two distinct enzymes: a short-chain specific reductase that prefers NADPH and a long-chain specific reductase that can use either NADH or NADPH[\[5\]](#).

Experimental Protocols

A common method for determining the kinetic parameters of trans-2-enoyl-CoA reductase is a continuous spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH as the enoyl-CoA substrate is reduced.

Spectrophotometric Assay for Trans-2-enoyl-CoA Reductase Activity

Principle:

The activity of trans-2-enoyl-CoA reductase is determined by monitoring the rate of NAD(P)H oxidation. The decrease in absorbance at 340 nm, due to the conversion of NAD(P)H to NAD(P)⁺, is directly proportional to the enzyme activity. The molar extinction coefficient for NAD(P)H at 340 nm is 6.22 mM⁻¹cm⁻¹.

Materials:

- Purified or partially purified trans-2-enoyl-CoA reductase
- Potassium phosphate buffer (e.g., 100 mM, pH 6.2 - 7.5)
- NADH or NADPH solution (e.g., 0.4 mM)
- trans-2-enoyl-CoA substrate solution (e.g., crotonyl-CoA, or other substrates of interest, at various concentrations)
- Spectrophotometer capable of measuring absorbance at 340 nm
- Cuvettes

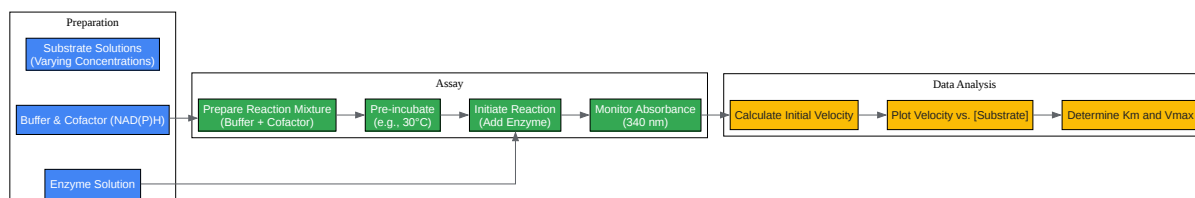
Procedure:

- Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the NAD(P)H solution.
- Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for a few minutes to ensure temperature equilibrium.

- Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette.
- Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
- To determine the kinetic parameters (K_m and V_{max}), repeat the assay with varying concentrations of the trans-2-enoyl-CoA substrate while keeping the enzyme and NAD(P)H concentrations constant.
- The initial reaction velocities (rates of NAD(P)H oxidation) are then calculated from the linear portion of the absorbance versus time plots.
- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation or a linearized form (e.g., Lineweaver-Burk plot) to determine the K_m and V_{max} values.

Visualizations

Experimental Workflow for Enzyme Kinetics

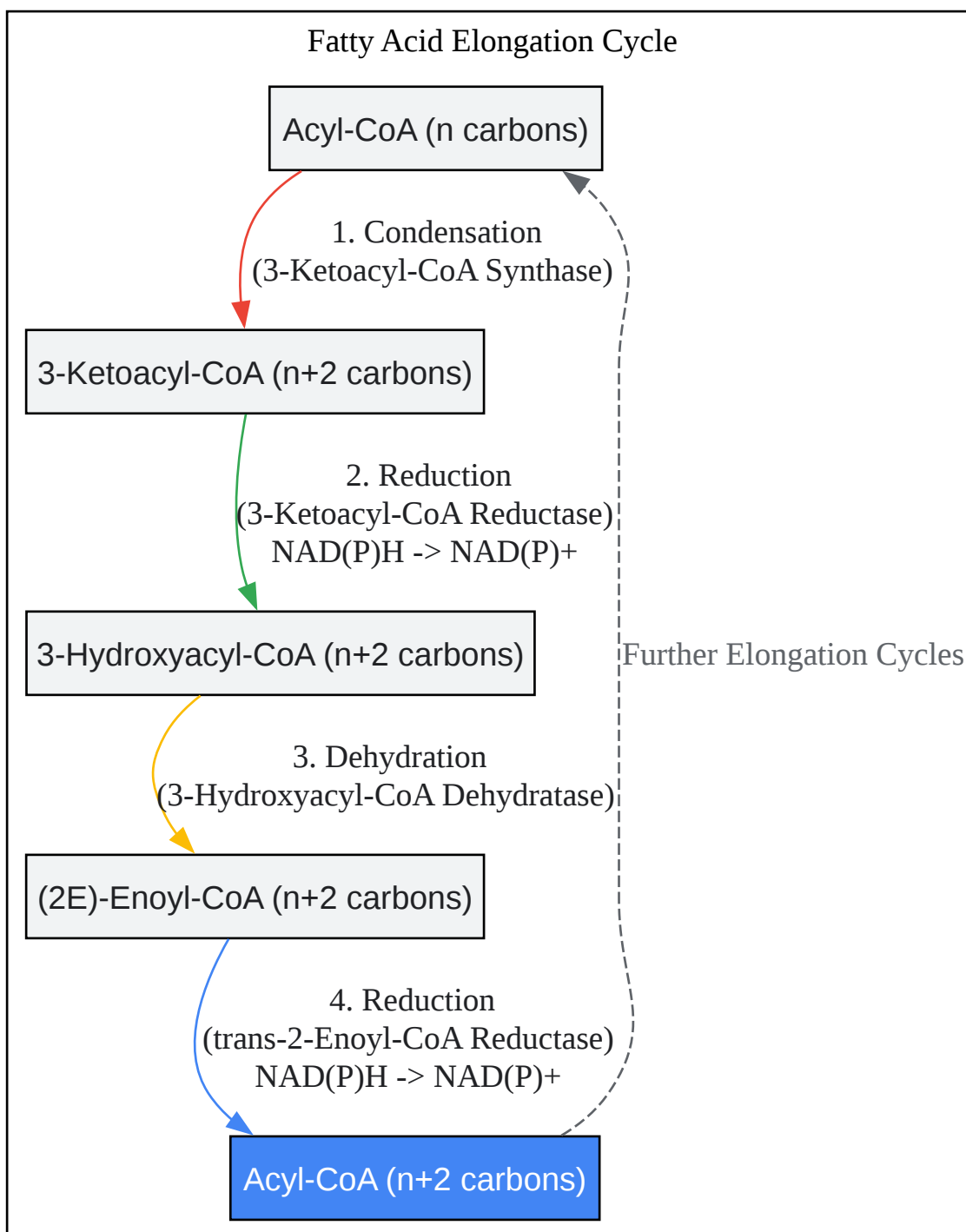


[Click to download full resolution via product page](#)

Caption: Workflow for determining the kinetic parameters of trans-2-enoyl-CoA reductase.

Metabolic Pathway: Fatty Acid Elongation Cycle

Trans-2-enoyl-CoA reductase catalyzes the final step in the fatty acid elongation cycle, a four-reaction sequence that adds two-carbon units to a growing fatty acyl-CoA chain.



[Click to download full resolution via product page](#)

Caption: The four enzymatic steps of the fatty acid elongation cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biochemical properties of short- and long-chain rat liver microsomal trans-2-enoyl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from *Euglena gracilis* defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel prokaryotic trans-2-enoyl-CoA reductase from the spirochete *Treponema denticola* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enzyme kinetics of trans-2-enoyl-CoA reductase with (2E,9Z)-Hexadecadienoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551811#enzyme-kinetics-of-trans-2-enoyl-coa-reductase-with-2e-9z-hexadecadienoyl-coa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com